molecular formula C20H30N2O B3025385 Benzyl N,N'-dicyclohexylimidocarbamate CAS No. 6738-17-6

Benzyl N,N'-dicyclohexylimidocarbamate

Cat. No. B3025385
CAS RN: 6738-17-6
M. Wt: 314.5 g/mol
InChI Key: UJOBHDUOSZUDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of Benzyl N,N’-dicyclohexylimidocarbamate, related compounds have been synthesized using various methods. For instance, N-Benzyl cyclo-tertiary amines have been synthesized using imine reductase . Another method involves the condensation of Ophenylenediamine with carboxylic acid derivatives .

Scientific Research Applications

Stereospecific Coupling in Organic Synthesis

Research indicates that benzyl N,N'-dicyclohexylimidocarbamate is involved in stereospecific coupling processes. A study outlines its use in the stereospecific coupling of benzylic carbamates and pivalates with aryl- and heteroarylboronic esters, demonstrating the control of absolute stereochemistry in this reaction (Harris et al., 2013).

Potential in Antibiotic and Anticancer Applications

There's significant interest in benzyl-substituted metallocarbene compounds (which include benzyl N,N'-dicyclohexylimidocarbamate) for their potential as antibiotic and anticancer drugs. Research has found that these compounds exhibit promising antibacterial and anticancer activities, with some showing activity comparable to conventional antibiotics and others demonstrating efficacy against cancer in vitro and in vivo (Hackenberg & Tacke, 2014; Tacke, 2015).

Role in Carbene-Catalyzed Reactions

Benzyl N,N'-dicyclohexylimidocarbamate plays a role in carbene-catalyzed reactions. A study showed the generation of (nitro)benzyl radicals via N-heterocyclic carbene (NHC) catalysis under reductive conditions, indicating a new reaction mode for these compounds (Li et al., 2016).

Synthetic Applications

The compound has been used in the enantioselective synthesis of intermediates for potent CCR2 antagonists, demonstrating its utility in the synthesis of complex organic molecules (Campbell et al., 2009).

Application in Mechanochemical Synthesis

In the realm of sustainable chemistry, benzyl N,N'-dicyclohexylimidocarbamate is utilized in the mechanochemical synthesis of carbamates, presenting an eco-friendly approach to this synthesis (Lanzillotto et al., 2015).

Exploring Reductive Cleavage

This compound is also involved in the study of reductive cleavage of N-substituted aromatic amides, highlighting its relevance in understanding bond cleavage reactions (Ragnarsson et al., 2002).

properties

IUPAC Name

benzyl N,N'-dicyclohexylcarbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOBHDUOSZUDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450231
Record name Benzyl N,N'-dicyclohexylimidocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N,N'-dicyclohexylimidocarbamate

CAS RN

6738-17-6
Record name Benzyl N,N'-dicyclohexylimidocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N,N'-dicyclohexylimidocarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N,N'-dicyclohexylimidocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.